molecular formula C18H9FO4 B11087411 6-(4-fluorophenoxy)-1H,3H-benzo[de]isochromene-1,3-dione

6-(4-fluorophenoxy)-1H,3H-benzo[de]isochromene-1,3-dione

Cat. No.: B11087411
M. Wt: 308.3 g/mol
InChI Key: KJTPXXFJGCOHDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-fluorophenoxy)-1H,3H-benzo[de]isochromene-1,3-dione is a synthetic organic compound that belongs to the class of isochromene derivatives This compound is characterized by the presence of a fluorophenoxy group attached to the isochromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenoxy)-1H,3H-benzo[de]isochromene-1,3-dione typically involves the reaction of 4-fluorophenol with phthalic anhydride in the presence of a suitable catalyst. The reaction proceeds through an electrophilic aromatic substitution mechanism, leading to the formation of the desired product. The reaction conditions often include the use of a solvent such as toluene or xylene, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and ensures consistent quality.

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorophenoxy)-1H,3H-benzo[de]isochromene-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroxy derivatives.

    Substitution: The fluorophenoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Hydroxy derivatives.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

6-(4-fluorophenoxy)-1H,3H-benzo[de]isochromene-1,3-dione has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 6-(4-fluorophenoxy)-1H,3H-benzo[de]isochromene-1,3-dione involves its interaction with specific molecular targets. In biological systems, the compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. Additionally, it can inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

    6-bromobenzo[de]isochromene-1,3-dione: Similar structure but with a bromine atom instead of a fluorine atom.

    6-chlorobenzo[de]isochromene-1,3-dione: Contains a chlorine atom in place of the fluorine atom.

    6-aminobenzo[de]isochromene-1,3-dione: Features an amino group instead of the fluorophenoxy group

Uniqueness

The presence of the fluorophenoxy group in 6-(4-fluorophenoxy)-1H,3H-benzo[de]isochromene-1,3-dione imparts unique properties such as increased lipophilicity and enhanced ability to interact with biological targets. This makes it a valuable compound for applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C18H9FO4

Molecular Weight

308.3 g/mol

IUPAC Name

8-(4-fluorophenoxy)-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione

InChI

InChI=1S/C18H9FO4/c19-10-4-6-11(7-5-10)22-15-9-8-14-16-12(15)2-1-3-13(16)17(20)23-18(14)21/h1-9H

InChI Key

KJTPXXFJGCOHDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)OC3=O)OC4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.